ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
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Overview
Description
(2R,3S)-ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate is a chiral compound with significant potential in various scientific fields. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and multiple hydroxyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry One common method involves the reaction of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its multiple functional groups and chiral centers.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as intermediates in the synthesis of pharmaceuticals.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials, particularly those requiring specific stereochemistry.
Mechanism of Action
The mechanism of action of (2R,3S)-ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate involves its interaction with various molecular targets and pathways. The hydroxyl groups and dioxolane ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
- (2S,3S)-ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
- (2S,3R)-ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
Uniqueness
The uniqueness of (2R,3S)-ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate lies in its specific stereochemistry, which can result in different biological and chemical properties compared to its stereoisomers. This makes it particularly valuable in applications where stereochemistry is crucial, such as in the synthesis of enantiomerically pure pharmaceuticals.
Properties
Molecular Formula |
C11H20O6 |
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Molecular Weight |
248.27 g/mol |
IUPAC Name |
ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |
InChI |
InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8?,11?/m1/s1 |
InChI Key |
BHCHXRCKXIVVCN-OBEAGUGNSA-N |
Isomeric SMILES |
CCOC(=O)C(C)(C([C@H]1COC(O1)(C)C)O)O |
Canonical SMILES |
CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O |
Origin of Product |
United States |
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